molecular formula C9H7Cl3O2 B13468118 3-(2,4,6-Trichlorophenyl)propanoic acid

3-(2,4,6-Trichlorophenyl)propanoic acid

Cat. No.: B13468118
M. Wt: 253.5 g/mol
InChI Key: XSQMDTCXPZWEMT-UHFFFAOYSA-N
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Description

3-(2,4,6-Trichlorophenyl)propanoic acid is a chlorinated aromatic carboxylic acid characterized by a propanoic acid backbone substituted with a 2,4,6-trichlorophenyl group. Chlorinated phenylpropanoic acids are notable for their applications in agrochemicals, pharmaceuticals, and materials science due to their stability and reactivity. The 2,4,6-trichloro substitution pattern enhances lipophilicity and electron-withdrawing effects, which may influence solubility, melting points, and biological interactions .

Properties

Molecular Formula

C9H7Cl3O2

Molecular Weight

253.5 g/mol

IUPAC Name

3-(2,4,6-trichlorophenyl)propanoic acid

InChI

InChI=1S/C9H7Cl3O2/c10-5-3-7(11)6(8(12)4-5)1-2-9(13)14/h3-4H,1-2H2,(H,13,14)

InChI Key

XSQMDTCXPZWEMT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)CCC(=O)O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,6-Trichlorophenyl)propanoic acid typically involves the reaction of 2,4,6-trichlorophenol with propanoic acid derivatives. One common method includes the use of oxalyl chloride in the presence of a base such as triethylamine to facilitate the reaction . The reaction is carried out in a dry solvent like toluene to produce the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4,6-Trichlorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trichlorophenyl ring can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted phenylpropanoic acids.

Scientific Research Applications

There appears to be a mix-up in the search results, with some referring to "Trichlorophenoxypropionic Acid" (specifically the 2,4,5-TP and 2,4,6-TP isomers) and others discussing Per- and Polyfluoroalkyl Substances (PFAS). To address the query accurately, the information is separated based on the specific compound.

3-(2,4,5-Trichlorophenoxy)propanoic acid (2,4,5-TP)

3-(2,4,5-Trichlorophenoxy)propanoic acid, also known as 2,4,5-TP, is a chemical compound with the CAS number 93-72-1 . It is also identified by the CAS number 582-53-6 .

Uses:

  • Herbicide and Plant Growth Control: 3-(2,4,5-Trichlorophenoxy)propanoic acid is used as a herbicide and to control plant growth .
  • Historical Context: EPA's IRIS database has had information on 2,4,5-TP since 1988, with an oral RfD (Reference Dose) assessment available from September 7, 1988, and a carcinogenicity assessment from August 22, 1988 .

Health Hazards:

  • Acute Effects: Short-term exposure can cause skin and eye irritation, potentially leading to eye damage. Inhalation can irritate the nose, throat, and lungs, causing coughing, wheezing, and shortness of breath. High exposure can result in nausea, vomiting, loss of appetite, fatigue, weakness, dizziness, loss of coordination, and convulsions .
  • Chronic Effects: Long-term exposure may damage the liver and kidneys .

Exposure Prevention:

  • Engineering Controls: Enclosing operations or providing local exhaust ventilation is the most effective way to reduce exposure. Isolating operations can also reduce exposure .
  • Work Practices: Workers should promptly change contaminated clothing and avoid taking it home. The substance should be automatically transferred from storage containers to process containers where possible .
  • Personal Protective Equipment: Acid-resistant gloves and clothing should be worn to avoid skin contact. Impact-resistant eye protection with side shields or goggles is also recommended .

3-Phenyl-2-(2,4,6-trichlorophenoxy)propanoic acid

3-Phenyl-2-(2,4,6-trichlorophenoxy)propanoic acid is a chemical compound with the molecular formula C15H11Cl3O3C_{15}H_{11}Cl_3O_3 and CID 44589845 . Information regarding the applications of this specific compound was not found in the provided search results.

Per- and Polyfluoroalkyl Substances (PFAS)

PFAS are a group of chemicals used in consumer products for properties such as friction reduction, grease/oil repellence, nonstick qualities, stain resistance, and waterproofing .

Common consumer products containing PFAS:

  • Apparel
  • Children’s products
  • Containers and packaging
  • Furniture, furnishings, and décor
  • Household products like nonstick cookware and cleaning solutions

Mechanism of Action

The mechanism of action of 3-(2,4,6-Trichlorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name Substituents Molecular Weight Notable Properties/Activities References
3-(2,4,5-Trichlorophenyl)propanoic acid 2,4,5-trichlorophenyl ~263.9 (calc.) Used in herbicide formulations; higher reactivity due to asymmetric Cl substitution
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid 4-hydroxy-3-methoxyphenyl 196.2 Isolated from Hedyotis diffusa; exhibits moderate antimicrobial activity
3-(3,4,5-Trimethoxyphenyl)propanoic acid 3,4,5-trimethoxyphenyl 226.23 Potential synthetic intermediate; methoxy groups increase polarity
3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid 2,3-dimethoxy-5-nitrophenyl ~285.2 (calc.) Nitro group enhances electrophilicity; discontinued commercial availability
3-(5-Oxo-2,5-dihydrofuran-3-yl)propanoic acid Heterocyclic dihydrofuran ring ~184.1 (calc.) Novel compound with antitumor activity against HepG2 and A-549 cell lines

Key Observations :

  • Chlorination vs. However, nitro groups (e.g., in 3-(2,3-dimethoxy-5-nitrophenyl)propanoic acid) may confer stronger electrophilic reactivity .
  • Biological Activity: Chlorinated derivatives are often associated with herbicidal or antimicrobial uses, while methoxy-substituted analogs (e.g., compound 3 in ) show niche roles in natural product chemistry .

Physicochemical Properties

  • Melting Points: While direct data for 3-(2,4,6-Trichlorophenyl)propanoic acid is unavailable, analogs like 3-nitrophthalic acid (mp 210–216°C) and 3-(3,4,5-Trimethoxyphenyl)propanoic acid (liquid at room temperature) suggest that chlorine substitution increases crystallinity and melting points compared to polar substituents like methoxy or nitro groups .
  • Solubility : The trichlorophenyl group likely reduces aqueous solubility relative to hydroxyl- or methoxy-substituted analogs, which aligns with trends in chlorinated aromatic compounds .

Biological Activity

3-(2,4,6-Trichlorophenyl)propanoic acid, a compound with significant biological implications, is primarily recognized for its role in various pharmacological activities. This article explores its biological activity through detailed research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C10H8Cl3O2
  • Molecular Weight: 283.48 g/mol

This compound features a propanoic acid backbone substituted with a highly chlorinated phenyl group, which contributes to its biological activity.

The biological activity of this compound is attributed to its ability to interact with various cellular pathways. Studies have demonstrated that this compound exhibits:

  • Antiproliferative Activity: It shows significant inhibition of cancer cell lines, particularly in colorectal and cervical cancers. For instance, one study reported an IC50 value of approximately 11 μM against HeLa cells, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin (IC50: 2.29 μM) .
  • Histone Deacetylase Inhibition: The compound acts as a histone deacetylase inhibitor (HDACI), which is crucial in regulating gene expression and has implications in cancer therapy .

In Vitro Studies

In vitro studies have revealed the following key findings regarding the biological activity of this compound:

StudyCell LineIC50 (μM)Mechanism
Study 1HCT-116 (Colon Cancer)0.12Antiproliferative
Study 2HeLa (Cervical Cancer)11HDAC Inhibition
Study 3U2OS (Osteosarcoma)56Apoptotic Induction

These studies highlight the compound's potential as an anticancer agent through multiple mechanisms of action.

Case Studies

Several case studies have investigated the effects of this compound on various biological systems:

  • Case Study on Liver Toxicity:
    • A study involving animal models indicated dose-related histopathological changes in the liver following administration of high doses of the compound. These findings suggest potential hepatotoxicity at elevated exposure levels .
  • Epidemiological Insights:
    • Epidemiological studies have linked exposure to chlorinated compounds like this compound with increased risks of certain cancers and developmental anomalies. Notably, exposure during critical developmental periods was associated with congenital anomalies in offspring .

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